molecular formula C10H10F2O2 B2970813 (2S)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid CAS No. 2248188-39-6

(2S)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid

Cat. No. B2970813
CAS RN: 2248188-39-6
M. Wt: 200.185
InChI Key: GATIIXYLIXZALQ-LURJTMIESA-N
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Description

(2S)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is commonly known as Diflunisal and is used as an analgesic and anti-inflammatory agent. Diflunisal is a white crystalline powder that is insoluble in water but soluble in organic solvents.

Mechanism of Action

Diflunisal works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting COX enzymes, Diflunisal reduces the production of prostaglandins and thereby reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diflunisal has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are involved in the inflammatory response. Diflunisal has also been shown to reduce the production of cytokines, which are involved in the immune response. In addition, Diflunisal has been found to have antioxidant properties, which may help to protect against oxidative damage.

Advantages and Limitations for Lab Experiments

Diflunisal has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the effects of COX inhibition. Diflunisal is also relatively inexpensive and readily available, making it accessible for use in a wide range of experiments. However, Diflunisal also has some limitations. It is not selective for COX-2 inhibition, which may limit its use in certain experiments. In addition, Diflunisal may have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on Diflunisal. One area of interest is its potential use in the treatment of Alzheimer's disease. Diflunisal has been shown to reduce the production of amyloid beta, which is involved in the development of Alzheimer's disease. Further research is needed to determine whether Diflunisal can be used as a therapeutic agent for Alzheimer's disease. Another area of interest is the use of Diflunisal in cancer treatment. Diflunisal has been shown to have anti-cancer properties, and further research is needed to determine its potential use in cancer therapy. Finally, there is a need for the development of more selective COX-2 inhibitors, which may have fewer side effects than Diflunisal.

Synthesis Methods

The synthesis of Diflunisal involves the reaction between 2,5-difluorobenzoic acid and methyl acrylate with the use of a catalyst. The reaction takes place in the presence of a base and a solvent. The resulting product is then purified by recrystallization.

Scientific Research Applications

Diflunisal has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. Diflunisal has been used in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. It has also been studied for its potential use in the treatment of Alzheimer's disease and cancer.

properties

IUPAC Name

(2S)-3-(2,5-difluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6(10(13)14)4-7-5-8(11)2-3-9(7)12/h2-3,5-6H,4H2,1H3,(H,13,14)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATIIXYLIXZALQ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=C(C=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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